N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide is a complex organic compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of Diphenylmethylpiperazine: This intermediate can be synthesized by reacting diphenylbromomethane with anhydrous piperazine in toluene at 90°C for 7 hours.
Introduction of Carbothioyl Group: The diphenylmethylpiperazine is then reacted with a suitable thiocarbonyl reagent to introduce the carbothioyl group.
Coupling with 2,6-Difluorobenzamide: Finally, the compound is coupled with 2,6-difluorobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under strong oxidizing conditions.
Reduction: The carbothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.
Mechanism of Action
The mechanism of action of N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: A simpler analogue that lacks the carbothioyl and difluorobenzamide groups.
N-(Diphenylmethyl)piperazine: Similar structure but without the carbothioyl and difluorobenzamide groups.
Uniqueness
N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide is unique due to the presence of both the carbothioyl and difluorobenzamide groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its simpler analogues.
Properties
IUPAC Name |
N-(4-benzhydrylpiperazine-1-carbothioyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3OS/c26-20-12-7-13-21(27)22(20)24(31)28-25(32)30-16-14-29(15-17-30)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,23H,14-17H2,(H,28,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDADVJXXGGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.